Structural Differentiation via Multi-Site Substitution Pattern
The target compound features a 3-ethyl substituent and 6,7-dimethyl groups on the quinoxaline ring. In contrast, the most common comparator, unsubstituted quinoxaline-2-carboxylic acid (CAS 879-65-2), lacks these alkyl groups. Published SAR data from a panel of 17 quinoxaline-2-carboxylic acid analogs demonstrates that variation at the 3-position is a critical determinant of HsPim-1 kinase inhibitory activity, with certain substitutions leading to a complete loss of potency (IC50 > 10 µM) [1]. The presence of both 3-ethyl and 6,7-dimethyl groups in the target compound creates a unique steric and lipophilic profile not found in any of the reported derivatives.
| Evidence Dimension | Molecular substitution pattern |
|---|---|
| Target Compound Data | 3-ethyl, 6-methyl, 7-methyl, 2-carboxylic acid |
| Comparator Or Baseline | Quinoxaline-2-carboxylic acid (CAS 879-65-2): No alkyl substituents |
| Quantified Difference | Qualitative structural differentiation. SAR data shows 3-position modifications can shift IC50 from 74 nM to >10 µM on HsPim-1 [1]. |
| Conditions | Comparative structural analysis based on published HsPim-1 SAR panel [1]. |
Why This Matters
For procurement decisions, this specific substitution pattern defines a unique chemical space that cannot be achieved with commercially available, unsubstituted or mono-substituted quinoxaline-2-carboxylic acids, making it essential for probing the steric limits of a target's binding pocket.
- [1] Oyallon, B., Brachet-Botineau, M., Logé, C., Bonnet, P., Souab, M., Robert, T., ... & Denevault-Sabourin, C. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. European Journal of Medicinal Chemistry, 154, 101-109. View Source
